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molecular formula C15H25BN2O4 B592178 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate CAS No. 1006875-83-7

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Cat. No. B592178
M. Wt: 308.185
InChI Key: UZSRXQQCEWMKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143251B2

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 g, 0.0077 mol) in DMF (25 mL) was added 2-bromoacetic acid 1,1-dimethylethyl ester (1.2 mL, 0.0085 mol) and cesium carbonate (3.8 g, 0.012 mol). The suspension was stirred at 90° C. overnight. The reaction mixture was cooled to RT and partitioned with ethyl acetate and water. The organic layer was washed with water, brine, and dried over MgSO4. The solution was concentrated to afford the desired compound (2.0 g, 84%). Analytical LC/MS: (M+H)+=309.4.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[CH3:15][C:16]([O:19][C:20](=[O:23])[CH2:21]Br)([CH3:18])[CH3:17].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:16]([O:19][C:20](=[O:23])[CH2:21][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)([CH3:18])([CH3:17])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
1.2 mL
Type
reactant
Smiles
CC(C)(C)OC(CBr)=O
Name
cesium carbonate
Quantity
3.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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